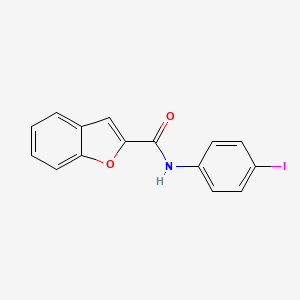

N-(4-iodophenyl)-1-benzofuran-2-carboxamide

Description

N-(4-Iodophenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran ring linked to a carboxamide group and a 4-iodophenyl substituent. The benzofuran scaffold is widely utilized in medicinal chemistry due to its structural rigidity and ability to interact with biological targets via π-π stacking and hydrophobic interactions . Carboxamide groups, as seen in this compound, are critical pharmacophores, serving as hydrogen bond donors/acceptors to enhance binding affinity with proteins or enzymes . The iodine substituent on the phenyl ring may influence electronic properties and metabolic stability, distinguishing it from halogenated analogs like bromo- or chlorophenyl derivatives .

Properties

IUPAC Name |

N-(4-iodophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZNXXDFKPIDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol derivatives.

Introduction of the Iodophenyl Group: The iodophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Coupling Reactions Involving the Iodophenyl Group

The iodine atom on the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, solvent (toluene/water).

-

Mechanism : Oxidative addition of the C–I bond to Pd(0), transmetalation with boronic acid, and reductive elimination.

-

Product : Substituted biphenyl derivatives (e.g., aryl groups replacing iodine).

Heck Coupling

-

Reagents : Pd(OAc)₂, alkene, NEt₃.

-

Mechanism : Formation of a π-allyl-Pd complex followed by alkene insertion.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient iodophenyl group facilitates nucleophilic displacement under specific conditions:

Transamidation of the Carboxamide Group

The carboxamide moiety undergoes transamidation under Boc-mediated activation:

Procedure

-

Activation : Treat with Boc₂O (2 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 h.

-

Aminolysis : Add amine nucleophiles (e.g., aliphatic or aromatic amines) in toluene at 60°C for 12–24 h.

-

Yield : 70–85% for primary amines; reduced yields (~50%) for bulky amines .

Example Reaction

-

Substrate : N-(4-iodophenyl)-1-benzofuran-2-carboxamide.

-

Nucleophile : Benzylamine.

-

Product : N-Benzyl-1-benzofuran-2-carboxamide.

Amide Reduction

-

Reagents : LiAlH₄, THF, reflux.

-

Product : Corresponding amine (N-(4-iodophenyl)-1-benzofuran-2-methylamine) .

-

Limitation : Over-reduction of the benzofuran ring may occur.

Iodine Reduction

-

Reagents : H₂, Pd/C, EtOH.

-

Product : N-Phenyl-1-benzofuran-2-carboxamide (iodine replaced with hydrogen) .

Pyridine Annulation

-

Reagents : Malononitrile, Cs₂CO₃, microwave irradiation.

-

Product : Pyridine-fused benzofurans with fluorescence properties .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at the electron-rich C3 position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitrobenzofuran derivative | ~60% |

| Br₂ (cat. FeBr₃) | CH₂Cl₂, rt, 1 h | 3-Bromobenzofuran derivative | ~75% |

Base-Mediated Rearrangements

-

Reagents : Cs₂CO₃, DMF, rt.

-

Reaction : Tautomerization or ring expansion via keto-enol shifts .

-

Application : Synthesis of polycyclic architectures.

Mechanistic Insights

-

Coupling Reactions : The iodine atom’s electronegativity and size enhance oxidative addition efficiency in Pd-catalyzed pathways .

-

Transamidation : Boc₂O activates the amide via mixed carbonate intermediate formation, enabling nucleophilic attack by amines .

-

Cyclization : Strain relief and aromatic stabilization drive heterocycle formation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that benzofuran derivatives, including N-(4-iodophenyl)-1-benzofuran-2-carboxamide, exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial activities. In vitro studies showed that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as therapeutic agents against infections .

Neuroprotective Effects

Recent investigations into benzofuran analogues have revealed their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds have been shown to interact with neurotransmitter receptors, thereby influencing neurochemical pathways related to cognitive function and neuroprotection .

Biological Research

Biochemical Probes

this compound is being studied as a biochemical probe to understand various biological processes. Its ability to bind selectively to certain enzymes or receptors allows researchers to investigate its role in metabolic pathways and signal transduction mechanisms .

Drug Development

The compound's unique structure makes it a candidate for drug development, particularly for conditions related to inflammation and pain management. Preliminary studies suggest that it may serve as a lead compound for developing new analgesics or anti-inflammatory drugs .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the benzofuran core may interact with hydrophobic pockets within these targets. This dual interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Bromophenyl)-1-benzofuran-2-carboxamide

- Structural Difference : Bromine replaces iodine at the para position.

- Impact: Bromine’s lower atomic weight (79.9 vs. Synthetic routes for bromophenyl analogs often employ Suzuki-Miyaura cross-coupling (e.g., Pd-catalyzed reactions) .

- Applications : Brominated analogs are common intermediates in drug discovery due to their versatility in further functionalization .

N-(4-Chlorophenyl) Derivatives (e.g., )

- Structural Difference : Chlorine substituent with smaller atomic radius (0.99 Å vs. iodine’s 1.39 Å).

- Impact : Reduced steric bulk and higher electronegativity may enhance solubility but decrease lipophilicity compared to the iodo analog. Chlorophenyl derivatives, such as N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide, often exhibit antimicrobial or anticancer activities .

Aryl-Substituted Derivatives

N-(4-Acetylphenyl)-1-benzofuran-2-carboxamide

- Structural Difference : Acetyl group (-COCH₃) replaces iodine.

- Molecular Weight : 279.29 g/mol (vs. 379.21 g/mol for the iodo compound) .

- Impact : The electron-withdrawing acetyl group may reduce electron density on the phenyl ring, affecting binding to receptors reliant on aromatic interactions. Such derivatives are often explored for CNS applications, as seen in related α7 nicotinic receptor agonists .

N-(4-Methylphenyl)-1-benzofuran-2-carboxamide

- Structural Difference : Methyl group (-CH₃) substituent.

- Impact : The electron-donating methyl group increases lipophilicity but may reduce metabolic stability compared to halogenated analogs. Methyl derivatives are frequently used in early-stage pharmacokinetic studies .

Alkyl and Functionalized Substituents

N-(4-Hydroxybutyl)-1-benzofuran-2-carboxamide

- Structural Difference : Hydroxybutyl chain replaces the iodophenyl group.

- Molecular Weight : 233.26 g/mol .

- Impact : The hydrophilic hydroxy group enhances aqueous solubility, making it suitable for formulations requiring improved bioavailability. However, reduced aromaticity may limit target affinity compared to aryl-substituted analogs .

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride

- Molecular Weight : 280.74 g/mol .

- Applications : The piperidine moiety may improve blood-brain barrier penetration, relevant for neuroactive compounds .

Heterocyclic Core Variations

Benzimidazole Carboxamides (e.g., )

- Structural Difference : Benzimidazole replaces benzofuran.

- For example, 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide shows anticancer activity via tubulin inhibition .

Data Table: Key Properties of Selected Analogs

Biological Activity

N-(4-iodophenyl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety linked to an iodophenyl group, which is significant for its biological properties. The presence of the iodine atom is believed to enhance the compound's interaction with biological targets due to its ability to participate in halogen bonding, which can influence binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodophenyl group and benzofuran moiety may interact with enzymes or receptors, modulating various biological pathways. Research indicates that compounds with similar structures often exhibit anticancer and antimicrobial properties through mechanisms such as:

- Inhibition of Enzymatic Activity : Many benzofuran derivatives are known to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, a study highlighted that derivatives with halogen substitutions at the para position of the phenyl ring exhibited enhanced antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.5 μM to 7 μM) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various |

| Doxorubicin | 0.5 | MCF-7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that specific substitutions can significantly influence biological activity. For this compound, the presence of the iodine atom at the para position has been shown to enhance cytotoxic effects compared to other halogens .

Key Findings:

- Iodine Substitution : Enhances binding affinity and biological activity.

- Benzofuran Moiety : Essential for maintaining structural integrity and facilitating interactions with target proteins.

Case Studies

- Anticancer Efficacy : A study conducted on various benzofuran derivatives demonstrated that compounds with a similar structural framework exhibited significant inhibition of tumor growth in vitro, suggesting that this compound could have comparable effects .

- Neuroprotective Effects : Related compounds have shown neuroprotective properties by mitigating excitotoxic damage in neuronal cells, indicating a broader therapeutic potential beyond cancer treatment .

Q & A

Basic: What are the recommended synthetic routes for N-(4-iodophenyl)-1-benzofuran-2-carboxamide?

The synthesis typically involves multi-step processes, including:

- Benzofuran-2-carboxylic acid preparation : Via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

- C–H arylation : Palladium-catalyzed coupling to introduce the 4-iodophenyl group at the benzofuran carboxamide position .

- Transamidation : A one-pot reaction to form the carboxamide bond under mild conditions (e.g., using DCC/DMAP as coupling agents) .

Optimization : Reaction yields can be improved by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–80°C).

Basic: How can the crystal structure of this compound be determined and refined?

- Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.

- Structure solution : Employ direct methods (e.g., SHELXS/SHELXD ) for phase determination .

- Refinement : Utilize SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and validating against residual electron density maps .

- Visualization : Tools like ORTEP-3 can generate thermal ellipsoid plots to assess bond lengths, angles, and packing interactions .

Advanced: How can researchers evaluate the compound’s binding affinity to α7 nicotinic acetylcholine receptors (nAChRs)?

- In vitro assays :

- Radioligand displacement : Use [³H]MLA (methyllycaconitine) in competition binding studies with HEK-293 cells expressing human α7 nAChRs. Calculate IC₅₀ values and convert to Kᵢ using the Cheng-Prusoff equation .

- Electrophysiology : Patch-clamp recordings to measure agonist-induced currents in oocytes or neuronal cells .

- In vivo validation : Rodent behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive enhancement, with dose-response curves comparing efficacy to known α7 agonists like TC-5619 .

Advanced: How to resolve discrepancies in pharmacological data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., SH-SY5Y vs. HEK-293), receptor expression levels, and buffer conditions (e.g., Ca²⁺ concentration for α7 nAChR function) .

- Control compounds : Include reference agonists (e.g., PNU-282987) to benchmark activity.

- Data normalization : Express results as percentage of maximal response relative to positive controls to account for inter-experimental variability .

Structural Analysis: What computational tools are recommended for modeling interactions between this compound and α7 nAChR?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the receptor’s orthosteric site, guided by crystallographic data of homologous receptors.

- MD simulations : Run GROMACS or NAMD for 100+ ns to assess stability of ligand-receptor complexes, focusing on key residues (e.g., Trp-55, Tyr-93) .

- Electrostatic potential mapping : Tools like Gaussian can highlight regions of the ligand critical for ionic or π-π interactions .

Methodological: What analytical techniques are critical for purity assessment and stability studies?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Monitor for iodophenyl group degradation under light or heat .

- NMR : ¹H/¹³C spectra (DMSO-d₆) to confirm absence of unreacted starting materials. Key signals: benzofuran C=O (~165 ppm), iodophenyl aromatic protons (7.2–7.8 ppm) .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions.

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Core modifications : Synthesize analogs with substituents at the benzofuran 3-position (e.g., nitro, amino) or replace iodophenyl with fluorophenyl .

- Pharmacokinetic profiling : Measure logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability in liver microsomes .

- In silico QSAR : Apply CODESSA or MOE to correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with α7 nAChR binding data .

Advanced: How can crystallographic data inform polymorph screening for this compound?

- Screening methods : Use solvent evaporation (e.g., ethanol/water) or slurry conversion to isolate polymorphs.

- PXRD : Compare experimental patterns with simulated data from Mercury to identify crystalline forms .

- Thermal analysis : DSC/TGA to detect phase transitions and assess thermodynamic stability of polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.